molecular formula C22H24NPS B6315072 N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine CAS No. 1883429-98-8

N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine

Cat. No. B6315072
CAS RN: 1883429-98-8
M. Wt: 365.5 g/mol
InChI Key: IZKSHVDZFKRRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine, also known as DPPE-PTE, is an organophosphorus compound with a variety of applications in the field of scientific research. It is used in a variety of laboratory experiments, and has been studied extensively for its biochemical and physiological effects. DPPE-PTE is a versatile compound that has been used in a variety of scientific research applications, including drug delivery systems, catalytic reactions, and biocatalysis.

Scientific Research Applications

N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine has been used in a variety of scientific research applications. It has been used as a ligand in catalytic reactions, as a stabilizing agent for proteins, and as a targeting agent for drug delivery systems. It has also been used in biocatalysis, as a catalyst for the synthesis of peptides and peptide-like molecules.

Mechanism of Action

The mechanism of action of N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine is not fully understood. However, it is believed to interact with proteins and other molecules in the cells, leading to changes in the biochemical and physiological processes of the cells. It is thought to bind to proteins and other molecules, leading to the activation or inhibition of certain biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine are not fully understood. However, it is believed to have a variety of effects on cellular processes, including the regulation of gene expression and the modulation of protein activity. It has also been shown to modulate the activity of enzymes, and to have an effect on the metabolism of carbohydrates and lipids.

Advantages and Limitations for Lab Experiments

The use of N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Furthermore, it is a versatile compound that can be used in a variety of applications. However, its use in laboratory experiments is limited by its potential toxicity and its potential for causing adverse reactions.

Future Directions

There are a number of potential future directions for the use of N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine in scientific research. It could be used in the development of novel drug delivery systems, as well as in the development of new catalytic reactions. It could also be used in the development of new biocatalytic processes, as well as in the development of new peptide and peptide-like molecules. Furthermore, it could be used in the development of new methods for the study of biochemical and physiological processes.

Synthesis Methods

N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine can be synthesized using a two-step reaction. The first step involves the reaction of diphenylphosphine with ethyl 2-bromo-2-phenylthioacetate in the presence of a base, such as potassium carbonate or sodium hydroxide. The second step involves the reaction of the resulting product with sodium borohydride to yield the desired compound.

properties

IUPAC Name

2-diphenylphosphanyl-N-(2-phenylsulfanylethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24NPS/c1-4-10-20(11-5-1)24(21-12-6-2-7-13-21)18-16-23-17-19-25-22-14-8-3-9-15-22/h1-15,23H,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKSHVDZFKRRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCNCCSC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24NPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.